molecular formula C13H16F3NO3 B6188190 3-(2-phenylethyl)azetidin-3-ol, trifluoroacetic acid CAS No. 2639462-88-5

3-(2-phenylethyl)azetidin-3-ol, trifluoroacetic acid

Cat. No. B6188190
CAS RN: 2639462-88-5
M. Wt: 291.3
InChI Key:
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Description

3-(2-Phenylethyl)azetidin-3-ol, trifluoroacetic acid (3-PEATFA) is a small molecule compound that has recently been studied for its potential applications in scientific research. This compound has been investigated for its ability to modulate biochemical and physiological processes and has been used in a variety of laboratory experiments.

Scientific Research Applications

3-(2-phenylethyl)azetidin-3-ol, trifluoroacetic acid has been studied for its potential applications in scientific research. It has been used as a tool to modulate biochemical and physiological processes in a variety of different laboratory experiments. For example, this compound has been used to study the effects of drug metabolism, to investigate the mechanisms of action of drugs, and to study the effects of drug-receptor interactions.

Mechanism of Action

The mechanism of action of 3-(2-phenylethyl)azetidin-3-ol, trifluoroacetic acid is not fully understood. However, it is believed that this compound is able to interact with certain proteins in the body and modulate their activity. This modulation can then lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
The effects of this compound on biochemical and physiological processes are not fully understood. However, it is believed that this compound can modulate the activity of certain proteins in the body, which can lead to changes in biochemical and physiological processes. For example, this compound has been shown to modulate the activity of enzymes involved in drug metabolism, which can lead to changes in drug absorption and elimination.

Advantages and Limitations for Lab Experiments

3-(2-phenylethyl)azetidin-3-ol, trifluoroacetic acid has several advantages for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be used in a variety of experiments. Additionally, this compound is relatively stable and can be stored for long periods of time without degradation. However, there are some limitations to using this compound in laboratory experiments. For example, it is not always possible to accurately predict the effects of this compound on biochemical and physiological processes, which can lead to unpredictable results.

Future Directions

The potential applications of 3-(2-phenylethyl)azetidin-3-ol, trifluoroacetic acid in scientific research are still being explored. One potential future direction is to further investigate the mechanism of action of this compound and its effects on biochemical and physiological processes. Additionally, further research could be conducted to explore the potential uses of this compound in drug metabolism, drug-receptor interactions, and other areas of scientific research. Finally, further research could be conducted to develop new synthetic methods for the production of this compound.

Synthesis Methods

The synthesis of 3-(2-phenylethyl)azetidin-3-ol, trifluoroacetic acid is relatively simple and involves a few steps. First, 2-phenylethanol is reacted with trifluoroacetic anhydride in the presence of a base such as sodium hydroxide. This reaction produces a trifluoroacetylated 2-phenylethanol. Then, this product is reacted with azetidin-3-ol, which is a cyclic amine, to produce this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-phenylethyl)azetidin-3-ol, trifluoroacetic acid involves the reaction of 3-azetidinone with 2-phenylethylamine followed by reduction and trifluoroacetylation.", "Starting Materials": [ "3-azetidinone", "2-phenylethylamine", "sodium borohydride", "trifluoroacetic anhydride", "pyridine" ], "Reaction": [ "3-azetidinone is reacted with 2-phenylethylamine in the presence of a reducing agent such as sodium borohydride to yield 3-(2-phenylethyl)azetidin-3-ol.", "The resulting product is then trifluoroacetylated using trifluoroacetic anhydride and pyridine as a catalyst to yield the final product, 3-(2-phenylethyl)azetidin-3-ol, trifluoroacetic acid." ] }

CAS RN

2639462-88-5

Molecular Formula

C13H16F3NO3

Molecular Weight

291.3

Purity

95

Origin of Product

United States

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